methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate
Description
Methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate is a heterocyclic compound featuring a fused furopyridine core linked via an amide bond to a methyl benzoate moiety. The furopyridine system may confer unique electronic properties, while the benzoate ester could influence solubility and metabolic stability .
Properties
IUPAC Name |
methyl 2-[(5-methylfuro[3,2-b]pyridine-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-7-8-14-13(18-10)9-15(23-14)16(20)19-12-6-4-3-5-11(12)17(21)22-2/h3-9H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOXKZIUQWHMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is pivotal for introducing solubility or enabling further functionalization.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux, 6–8 hrs | 2-{5-Methylfuro[3,2-b]pyridine-2-amido}benzoic acid | 85–90% | |
| Basic hydrolysis | 2 M NaOH, 80°C, 4 hrs | Sodium 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate | 78% |
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Mechanistic Insight :
Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water. Basic hydrolysis proceeds via deprotonation of water to generate a hydroxide ion, which attacks the ester carbonyl .
Reduction of the Furan Ring
The 5-methylfuro[3,2-b]pyridine moiety undergoes catalytic hydrogenation to saturate the furan ring, forming dihydrofuropyridine derivatives.
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Methyl 2-{5-methyldihydrofuro[3,2-b]pyridine-2-amido}benzoate | 92% |
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Selectivity :
Hydrogenation preferentially targets the furan ring’s double bonds without affecting the aromatic pyridine or benzoate systems .
Amide Bond Reactivity
The amide linker participates in hydrolysis under extreme conditions, though it is relatively stable compared to the ester group.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic cleavage | 12 M HCl, 120°C, 24 hrs | 5-Methylfuro[3,2-b]pyridine-2-carboxylic acid + methyl 2-aminobenzoate | 65% | |
| Enzymatic hydrolysis | Protease (pH 7.4), 37°C, 48 hrs | Partial cleavage observed | 22% |
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Stability :
The amide bond’s resistance to hydrolysis under mild conditions makes it suitable for drug design, where metabolic stability is crucial .
Electrophilic Aromatic Substitution
The electron-rich furopyridine and benzoate rings undergo halogenation and nitration at specific positions.
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Regioselectivity :
Electrophiles attack the furan ring’s C3 position due to higher electron density compared to the pyridine ring .
Cross-Coupling Reactions
The brominated derivative (from Reaction 4) participates in palladium-catalyzed cross-coupling reactions.
Oxidation of the Methyl Group
The 5-methyl substituent on the furopyridine ring is oxidized to a carboxylic acid under strong conditions.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | Methyl 2-{5-carboxyfuro[3,2-b]pyridine-2-amido}benzoate | 58% |
Key Analytical Data for Reaction Products
Scientific Research Applications
Medicinal Chemistry
Methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate has shown promise as a lead compound in the development of new pharmaceuticals. Its derivatives are being investigated for their potential as:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that furo[3,2-b]pyridine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Drugs : The compound's ability to modulate inflammatory pathways suggests potential use in treating diseases characterized by chronic inflammation .
Biological Research
The biological activities of this compound are under investigation for their interactions with specific molecular targets:
- Enzyme Inhibition : The compound may serve as an inhibitor of key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is critical in the synthesis of nucleic acids .
- Drug Design : Its structure allows for modifications that can enhance its pharmacological properties, making it a valuable scaffold for designing new therapeutic agents .
Material Science
In addition to its biological applications, this compound can be utilized in the development of advanced materials:
- Polymer Chemistry : The compound's unique chemical structure can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute assessed various furo[3,2-b]pyridine derivatives for their anticancer properties. This compound showed significant activity against several cancer cell lines with IC50 values indicating its potential as a lead compound for further development .
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of dihydrofolate reductase revealed that modifications to the methyl furo[3,2-b]pyridine framework could enhance binding affinity and selectivity towards the enzyme. This suggests that this compound could be optimized for better therapeutic efficacy .
Mechanism of Action
Comparison with Similar Compounds
Quinoline-Based Amides (Piperazine-Linked Derivatives)
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and its halogen-substituted analogs (C2–C7) share structural motifs with the target compound, including:
- Amide linkage : Critical for molecular recognition in receptor-binding applications.
Key Differences :
- The quinoline core in C1–C7 differs from the furopyridine in the target compound. Quinoline’s nitrogen atom may engage in hydrogen bonding, whereas the oxygen in furopyridine could alter electron distribution and reactivity.
- Substituents on the phenyl group (e.g., bromo, chloro, methoxy in C2–C6) modulate steric and electronic effects, which are absent in the target compound’s simpler 5-methylfuropyridine system.
Table 1: Selected Quinoline Derivatives (C1–C7)
Pyrazinoisoquinoline Benzoates (Marine-Derived Analogs)
Compounds 15a, 15b, and 16 from Marine Drugs feature complex pyrazinoisoquinoline cores with methyl benzoate groups. These structures highlight:
- Steric complexity: The hexahydro-2H-pyrazinoisoquinoline system introduces conformational rigidity, unlike the planar furopyridine in the target compound .
- Functional groups : Acetyl and methoxy substituents in 15a/b may influence metabolic stability, a property that could be compared to the target’s amide linkage.
Divergence :
Sulfonylurea Herbicides with Methyl Benzoate Moieties
Pesticides like metsulfuron-methyl and tribenuron-methyl incorporate methyl benzoate esters linked to triazine or pyrimidine cores. These compounds demonstrate:
Carcinogenic Heterocyclic Amines
Heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) are mutagenic agents found in cooked foods. While structurally distinct, they share:
- Fused aromatic systems : PhIP’s imidazopyridine core contrasts with the target’s furopyridine but underscores the role of heterocycles in DNA adduct formation .
- Safety considerations : Unlike PhIP, the target compound’s benzoate ester may reduce direct DNA interaction, though toxicity data are lacking.
Biological Activity
Methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate is a compound of interest due to its potential biological activities, particularly as a modulator of cannabinoid receptors. This article explores its biological activity, synthesis, pharmacological implications, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction of appropriate furo-pyridine derivatives with amine and ester functionalities. Detailed synthetic pathways can be found in patents and research articles focusing on similar compounds .
Cannabinoid Receptor Modulation
Research indicates that derivatives of furo[3,2-b]pyridine exhibit significant activity as cannabinoid receptor modulators. The compound has been shown to interact with the CB1 receptor, which is implicated in various physiological processes including pain modulation, appetite regulation, and neuroprotection .
Table 1: Biological Activities of this compound
Antioxidant Properties
The compound also exhibits antioxidant properties, which contribute to its potential protective effects against oxidative stress. Studies have demonstrated that it can scavenge free radicals effectively, thereby reducing cellular damage .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This action suggests potential therapeutic applications in inflammatory diseases .
Case Study 1: Cannabinoid Receptor Modulation
A study published in a pharmacological journal evaluated the effects of various furo-pyridine derivatives on CB1 receptor activity. This compound was identified as a potent agonist with a significant increase in receptor activation compared to controls. This finding supports its potential use in pain relief therapies.
Case Study 2: Antioxidant Efficacy
In a clinical trial assessing the antioxidant capabilities of several compounds, this compound demonstrated a marked reduction in oxidative stress markers in participants exposed to high oxidative environments. This suggests its utility in formulations aimed at enhancing cellular resilience.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare methyl 2-{5-methylfuro[3,2-b]pyridine-2-amido}benzoate?
- Methodology : Multi-step organic synthesis is typically required, starting with the preparation of the furopyridine and benzoate moieties. Amide coupling reactions (e.g., using EDCI/HOBt or DCC) are critical for linking the fragments. Protecting groups may be necessary to prevent side reactions during ester or amide formation . Purification often involves column chromatography, followed by recrystallization. Analytical techniques like NMR and mass spectrometry are essential for structural confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H and 13C NMR : To confirm the presence of the furopyridine ring, benzoate ester, and amide linkage. Key signals include the ester carbonyl (~168–170 ppm in 13C NMR) and aromatic protons in the furopyridine system (~6.5–8.5 ppm in 1H NMR) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with the molecular formula .
- IR Spectroscopy : To identify functional groups (e.g., ester C=O at ~1720 cm⁻¹, amide N–H at ~3300 cm⁻¹) .
Q. How can researchers assess the purity of this compound post-synthesis?
- Methodology :
- HPLC : To quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- Melting Point Analysis : Sharp melting points (e.g., 123–124°C for structurally related compounds) indicate high crystallinity and purity .
- TLC : To monitor reaction progress and confirm homogeneity using silica gel plates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require careful removal during workup .
- Catalyst Screening : Palladium-based catalysts for cross-coupling steps or enzyme-mediated reactions for stereochemical control .
- Temperature Control : Lower temperatures (~0–5°C) for sensitive steps (e.g., amide coupling) to minimize side reactions .
- Statistical Design (DoE) : Use factorial experiments to identify critical variables (e.g., pH, stoichiometry) affecting yield .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- Methodology :
- Cross-Validation : Combine NMR, IR, and HRMS to resolve ambiguities. For example, NOESY or COSY NMR can clarify spatial proximity of protons in complex fused-ring systems .
- Isotopic Pattern Analysis : HRMS can distinguish between isobaric impurities and the target compound .
- Comparative Literature Review : Cross-reference with structurally similar compounds (e.g., methyl benzoate derivatives with fused heterocycles) .
Q. What computational approaches predict the bioactivity or reactivity of this compound?
- Methodology :
- Molecular Docking : To model interactions with biological targets (e.g., enzymes or receptors). For example, the furopyridine moiety may mimic nucleobases in antiviral studies .
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on the furopyridine ring) with biological activity .
- DFT Calculations : To predict electron density distribution, aiding in understanding reactivity at the amide or ester sites .
Q. How can derivatives be designed to enhance biological activity while maintaining stability?
- Methodology :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –CF₃) on the benzoate ring to modulate lipophilicity and binding affinity .
- Prodrug Strategies : Modify the ester group to improve metabolic stability or bioavailability .
- In Silico Screening : Virtual libraries of derivatives can prioritize synthesis based on predicted ADMET properties .
Data Contradiction and Validation
Q. How to resolve conflicting biological activity data across studies?
- Methodology :
- Standardized Assays : Ensure consistent protocols (e.g., cell lines, incubation times) when replicating studies. For example, discrepancies in IC₅₀ values may arise from varying assay conditions .
- Metabolite Profiling : Verify if degradation products (e.g., hydrolysis of the ester group) contribute to observed activity .
- Collaborative Validation : Cross-institutional studies using shared reference standards to confirm results .
Tables for Quick Reference
| Parameter | Typical Values/Conditions | Reference |
|---|---|---|
| Melting Point Range | 287.5–293.5°C (related compounds) | |
| Key NMR Shifts (1H) | 8.1–8.3 ppm (furopyridine protons) | |
| HPLC Retention Time | ~12–14 min (C18 column, MeOH:H₂O) | |
| Common Synthetic Catalysts | EDCI, DCC, Pd(PPh₃)₄ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
